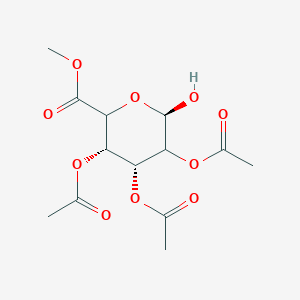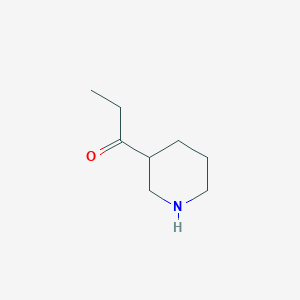
1-Piperidin-3-ylpropan-1-one
Übersicht
Beschreibung
1-Piperidin-3-ylpropan-1-one is a chemical compound with the empirical formula C8H15NO . It is a heterocyclic compound that contains a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
A convenient one-pot, three-component, and solvent-free procedure for the preparation of substituted (E)-1-phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which has made a significant improvement of previously reported methods, has been developed .Molecular Structure Analysis
The molecular structure of 1-Piperidin-3-ylpropan-1-one consists of a piperidine ring, which adopts a chair conformation . The dihedral angles between the mean plane of the piperidine ring and the phenyl rings are 89.78 (7) and 48.30 (8) .Chemical Reactions Analysis
Piperidine derivatives exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antimalarial, and general anesthetic . The biological properties of piperidines are highly dependent on the type and position of substituents on the heterocyclic ring .Physical And Chemical Properties Analysis
1-Piperidin-3-ylpropan-1-one has a molecular weight of 141.21 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacodynamics of Tolperisone
Tolperisone, a variant of 1-Piperidin-3-ylpropan-1-one, is recognized for its pharmacodynamic effects in pathologically elevated skeletal muscle tone (spasticity) and related pains. This compound's action on sodium and calcium channels, as well as its effects on cell and tissue preparations, have been extensively analyzed (Tekes, 2014).
Modulation of Glutamate Receptors
Research on 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, a derivative of 1-Piperidin-3-ylpropan-1-one, has shown its ability to modulate glutamatergic transmission in the brain. This compound enhances long-term potentiation in the hippocampus and improves memory retention in various tasks (Stäubli et al., 1994).
Gastric Antisecretory Agents
4-(Diphenylmethyl)-1-piperidinemethanimine, related to 1-Piperidin-3-ylpropan-1-one, has shown significant potential as a nonanticholinergic gastric antisecretory drug, useful in treating peptic ulcer disease (Scott et al., 1983).
Synthesis of Piperidin Derivatives
The synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, stemming from 1-Piperidin-3-ylpropan-1-one, is crucial in medicinal chemistry and drug discovery. These derivatives are obtained from nipecotamide and isonipecotamide, highlighting their importance in pharmaceutical applications (Košak et al., 2014).
Cannabinoid Receptor Antagonists
Compounds like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, derived from 1-Piperidin-3-ylpropan-1-one, serve as cannabinoid receptor antagonists. They offer potential therapeutic benefits in countering the side effects of cannabinoids (Lan et al., 1999).
Inverse Agonists at Cannabinoid CB1 Receptor
Research on biarylpyrazole derivatives like N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide reveals their role as inverse agonists/antagonists at the cannabinoid CB1 receptor, highlighting their significance in medical research (Hurst et al., 2006).
CGRP Receptor Antagonist
The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a derivative of 1-Piperidin-3-ylpropan-1-one, acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist, useful in cardiovascular and migraine research (Cann et al., 2012).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, connected to 1-Piperidin-3-ylpropan-1-one, have been studied for their anti-acetylcholinesterase activity, suggesting their potential use in treating dementia and Alzheimer's disease (Sugimoto et al., 1990).
Safety and Hazards
Zukünftige Richtungen
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research might focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Wirkmechanismus
Target of Action
Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that the piperidine nucleus is a crucial component in many pharmaceutical compounds, contributing to their inhibitory effects .
Biochemical Pathways
Piperidine derivatives have been reported to influence various pathways due to their diverse pharmacological properties .
Pharmacokinetics
The compound’s molecular weight of 25377 suggests it may have suitable properties for absorption and distribution.
Result of Action
Compounds with a piperidine nucleus have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Eigenschaften
IUPAC Name |
1-piperidin-3-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMKXWOGGBBSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



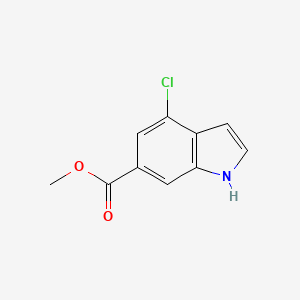
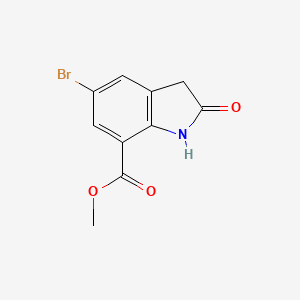

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371900.png)

![5-Chloro-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371903.png)
![4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371904.png)
![6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1371905.png)
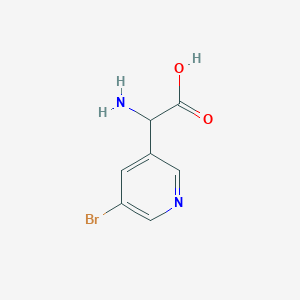


![{1-[(3-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371910.png)
